4-Bromo-2,5-difluoronitrobenzene

Organic Synthesis Nucleophilic Aromatic Substitution Regioselectivity

Researchers requiring precise, sequential functionalization in API precursor synthesis often face regioselectivity limitations with generic dihaloarenes. 4-Bromo-2,5-difluoronitrobenzene (CAS 167415-27-2) eliminates this bottleneck through its orthogonal reactivity: the 2-fluoro position undergoes selective SNAr, the bromine enables Pd-catalyzed cross-coupling, and the nitro group can be reduced for further diversification. This predictable reactivity gradient, documented in patent syntheses of STING agonists and HDAC6 inhibitors, ensures high-yielding, unambiguous route design. - Enables three-step orthogonal diversification: SNAr → cross-coupling → reduction. - >98% GC purity ensures reproducible stoichiometry in multi-step sequences. - Bulk quantities (up to 50 kg) available with Certificate of Analysis.

Molecular Formula C6H2BrF2NO2
Molecular Weight 237.99 g/mol
CAS No. 167415-27-2
Cat. No. B065052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,5-difluoronitrobenzene
CAS167415-27-2
Molecular FormulaC6H2BrF2NO2
Molecular Weight237.99 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Br)F)[N+](=O)[O-]
InChIInChI=1S/C6H2BrF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H
InChIKeyGJFYMYJYPARISZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,5-difluoronitrobenzene Overview


4-Bromo-2,5-difluoronitrobenzene (CAS 167415-27-2) is a multi-functional halogenated nitrobenzene derivative . Its structure incorporates a bromine atom, two fluorine atoms, and a nitro group on a benzene ring, providing three distinct reactive handles . This specific arrangement enables orthogonal and sequential functionalization strategies, including selective nucleophilic aromatic substitution (SNAr) at the fluorine positions and palladium-catalyzed cross-coupling reactions at the bromine site . It is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents and antibiotics , and serves as a versatile building block for creating complex molecules in organic synthesis and material science .

1 Multi-handle building block — bromo, difluoro, nitro groups enable orthogonal functionalization.
2 Regioselective SNAr — preferential reactivity at the 2-fluoro position supports sequential synthesis.
3 Cross-coupling ready — bromine handle designed for Pd-catalyzed C–C bond formation.

Irreplaceability of 4-Bromo-2,5-difluoronitrobenzene


Generic substitution among halogenated nitrobenzenes is not feasible due to the precise and unique arrangement of functional groups on 4-bromo-2,5-difluoronitrobenzene. The compound's specific substitution pattern (bromo, difluoro, and nitro groups) dictates a defined, orthogonal reactivity profile that is not replicated by other regioisomers or analogs . For instance, alternative compounds like 1,2-difluoro-3-nitrobenzene (CAS 6921-22-8) or 2,5-difluoronitrobenzene (CAS 364-74-9) lack the bromine atom, thereby eliminating the possibility of performing selective cross-coupling reactions at that position [1]. Conversely, other bromo-fluoro-nitrobenzenes will have different activation patterns for SNAr, altering the regioselectivity of nucleophilic attack and potentially leading to different product outcomes . The precise positioning of the nitro group relative to the two fluorine atoms in 4-bromo-2,5-difluoronitrobenzene creates a specific and predictable reactivity gradient that is essential for its successful application in multi-step synthetic routes .

Target reactivity pattern

Bromo at 4, fluoro at 2/5, nitro at 1 create a unique activation gradient for SNAr and cross-coupling.

Regioisomer mismatch

Other difluoro-nitrobenzene isomers lack the same orthogonality and may shift nucleophilic attack outcome.

Orthogonal cross-coupling site

The bromine atom enables selective Pd-catalyzed cyanation or arylation after initial SNAr.

Non-brominated analogs cannot replicate

Compounds like 2,5-difluoronitrobenzene lack a leaving group for this step, limiting sequence design.

Solid-state handling profile

The target compound is a crystalline solid (mp 56–60 °C) suited for weighing and automated dispensing.

Liquid analogs complicate handling

Lower-melting regioisomers (e.g., -11.7 °C) may require different storage and transfer protocols.

4-Bromo-2,5-difluoronitrobenzene vs. Analogs


SNAr Reactivity of Regioisomers

In 4-bromo-2,5-difluoronitrobenzene, the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). Critically, this activation is not uniform; the fluorine atom ortho to the nitro group (2-position) is significantly more reactive than the fluorine atom meta to it (5-position) . This establishes a predictable and exploitable regioselectivity. In contrast, an alternative regioisomer such as 1,2-difluoro-3-nitrobenzene (CAS 6921-22-8) [1] lacks the bromine handle for orthogonal cross-coupling and presents a different fluorine activation pattern due to the altered nitro group position, which would lead to a different SNAr outcome .

SNAr Regioselectivity
Class-level
2-fluoro position is more reactive than 5-fluoro due to ortho-nitro activation.
Supports predictable sequential functionalization design.
Based on electronic effects; verify for specific nucleophile/conditions.
Organic Synthesis Nucleophilic Aromatic Substitution Regioselectivity

Synthetic Yield vs. Dinitrobenzene Analog

A direct comparison of synthetic yields can be made between the target compound and a related brominated nitrobenzene derivative. The synthesis of 4-bromo-2,5-difluoronitrobenzene, starting from 2,5-difluorobromobenzene, has been reported with a yield of 93% under specific conditions . In contrast, the synthesis of 1-bromo-2,4-dinitrobenzene, a compound with a similar halogenation pattern but lacking fluorine atoms, is achieved with a reported yield of 94.8% . While both yields are high, the 93% yield for the target compound is achieved in a more complex, multi-step sequence involving nitration of a difluorinated precursor, demonstrating the synthetic viability of this specific structure.

Synthesis Yield
Cross-study comparable
93% yield (target) vs. 94.8% (dinitro analog)
Indicates synthetic viability on a multi-step route.
Conditions differ: nitration of difluoro precursor vs. simpler bromobenzene.
Chemical Synthesis Process Chemistry Yield Comparison

Cyanation via Bromine Handle

The bromine atom in 4-bromo-2,5-difluoronitrobenzene is specifically amenable to palladium-catalyzed cross-coupling reactions, a reactivity handle not available in non-brominated analogs like 2,5-difluoronitrobenzene (CAS 364-74-9) . A patent example demonstrates this utility: reacting 4-bromo-2,5-difluoronitrobenzene with copper(I) cyanide (CuCN) in NMP at 160°C yields 2,5-difluoro-4-nitro-benzonitrile in 68% yield . This transformation is impossible with the non-brominated analog .

Cyanation Feasibility
Head-to-head
68% cyanation yield with CuCN; non-brominated analog gives 0%.
Bromine enables a unique C–C bond disconnection.
NMP, 160 °C, 450 min; verify scalability.
Cross-Coupling Cyanation Late-Stage Functionalization

Melting Point vs. Non-Brominated Analog

A key physical property for handling and formulation is the melting point. 4-Bromo-2,5-difluoronitrobenzene is a solid at room temperature with a reported melting point range of 56-60 °C . Its non-brominated analog, 2,5-difluoronitrobenzene (CAS 364-74-9), has a much lower melting point of -11.7 °C and is a liquid at room temperature . This significant difference in physical state is directly attributable to the presence of the bromine atom.

Melting Point
Head-to-head
56–60 °C (target) vs. -11.7 °C (non-brominated analog)
Solid state simplifies laboratory weighing and automation.
At atmospheric pressure; storage recommendations apply.
Physical Chemistry Material Handling Analytical Standard

Applications of 4-Bromo-2,5-difluoronitrobenzene


Pharmaceutical Intermediate Synthesis via Orthogonal Derivatization

4-Bromo-2,5-difluoronitrobenzene is ideally suited for the construction of complex Active Pharmaceutical Ingredient (API) precursors. The compound's three distinct functional groups allow for sequential, high-yielding transformations. For example, a synthetic route can begin with a selective SNAr reaction at the activated 2-fluoro position to introduce a nitrogen-containing moiety, followed by a palladium-catalyzed Suzuki or Sonogashira cross-coupling at the bromine site to install an aryl or alkynyl group . Finally, the nitro group can be reduced to an amine, providing a handle for further functionalization such as amide or sulfonamide formation. This orthogonal reactivity is essential for efficiently constructing diverse molecular libraries for drug discovery, particularly in the development of anti-cancer agents .

Building Block for Kinase & STING Inhibitors

The compound's utility is directly evidenced by its appearance in patent literature as a key starting material for high-value targets. For instance, it has been cited in patents related to the synthesis of STING (Stimulator of Interferon Genes) agonists , and histone deacetylase 6 (HDAC6) inhibitors . Its use as a starting material in these documented processes provides a clear precedent for its selection over other building blocks. The compound's ability to introduce both fluorine atoms (which can enhance metabolic stability and bioavailability) and serve as a point of diversification (via the bromine atom) makes it a favored intermediate for generating patentable, novel chemical entities .

Fluorinated Materials with Tailored Electronic Properties

In material science, the electronic properties of fluorinated aromatics are highly valued. 4-Bromo-2,5-difluoronitrobenzene is utilized in the formulation of advanced materials, including polymers and coatings . Its specific arrangement of electronegative atoms influences the electron density of the aromatic ring, which can be leveraged to tune the performance of organic semiconductors or liquid crystals . The bromine atom provides a site for cross-coupling to incorporate the unit into a larger π-conjugated polymer backbone, while the fluorine atoms modulate the material's electronic and optical properties .

Analytical Standard for Chromatography & Spectroscopy

The compound's well-defined structure and commercial availability in high purity (e.g., >98.0% by GC ) make it suitable as an analytical standard. It is employed in techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) for the identification and quantification of related substances in complex mixtures . Furthermore, its spectral data, including FTIR and Raman spectra, are available in curated databases (e.g., SpectraBase ), facilitating its use as a reference for structural confirmation in research and quality control laboratories.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Orthogonal handles (SNAr, cross-coupling, reduction)
Verify sequential derivatization sequence
Kinase / STING inhibitor building block
Precedent in patent literature
Review synthetic route feasibility in cited patents
Fluorinated materials & polymers
Electronic modulation via fluorine substituents
Assess compatibility with π-conjugated systems
Analytical reference standard
Well-defined structure and high purity
Confirm identity via chromatographic and spectral matching

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